
3,3-Difluoroazetidin-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoroazetidin-1-amine hydrochloride is a fluorinated four-membered ring heterocyclic compound. It is a derivative of azetidine, which consists of three carbon atoms and one nitrogen atom in its ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring enhances its lipophilicity and reactivity, making it a valuable building block in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidin-1-amine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoroazetidin-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives of the original compound.
Oxidation Products: Oxidized forms include ketones and carboxylic acids.
Reduction Products: Reduced forms include alcohols and amines.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoroazetidin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent dyes for bioimaging applications, allowing for the visualization of cellular processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to its ability to tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)
Wirkmechanismus
The mechanism of action of 3,3-Difluoroazetidin-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a potent nucleophile. The ring strain in the azetidine structure increases the accessibility of the nitrogen electron lone pair, facilitating stronger nucleophilic attacks. This property is exploited in various chemical reactions and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- Azetidine hydrochloride
- 3,3-Difluoroazetidine
Uniqueness
3,3-Difluoroazetidin-1-amine hydrochloride is unique due to its specific substitution pattern and ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity. These characteristics make it a valuable compound for specialized applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C3H7ClF2N2 |
|---|---|
Molekulargewicht |
144.55 g/mol |
IUPAC-Name |
3,3-difluoroazetidin-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6F2N2.ClH/c4-3(5)1-7(6)2-3;/h1-2,6H2;1H |
InChI-Schlüssel |
ZXQVZYGFZQLPOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



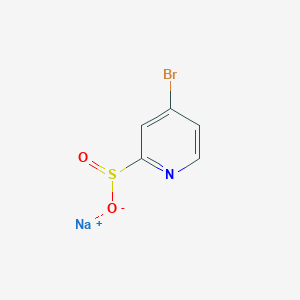
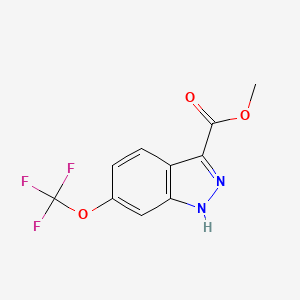

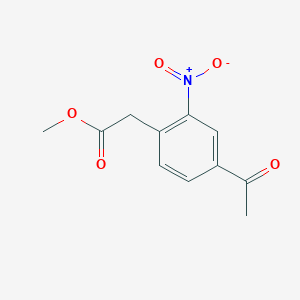
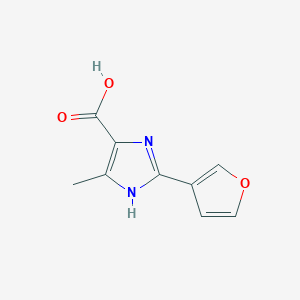
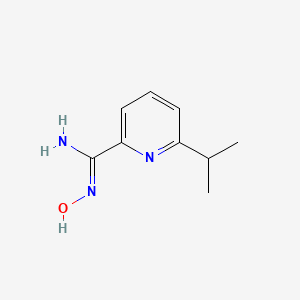


![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)


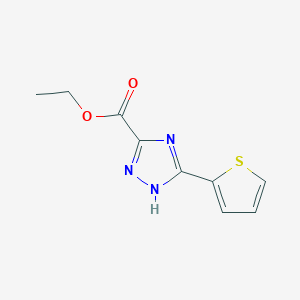
![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
